molecular formula C7H9NO2 B157300 Ammonium Benzoate CAS No. 1863-63-4

Ammonium Benzoate

Cat. No.: B157300
CAS No.: 1863-63-4
M. Wt: 139.15 g/mol
InChI Key: VWSRWGFGAAKTQG-UHFFFAOYSA-N
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Description

Ammonium benzoate is a white, crystalline powder that is the ammonium salt of benzoic acid. It has the chemical formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . This compound is known for its solubility in water and methanol, but it is insoluble in diethyl ether . This compound is commonly used in various industrial applications, including as a corrosion inhibitor and a preservative.

Preparation Methods

Ammonium benzoate is typically prepared by the reaction of benzoic acid with ammonia. The reaction can be represented as follows:

C7H6O2+NH3C7H9NO2\text{C}_7\text{H}_6\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_7\text{H}_9\text{NO}_2 C7​H6​O2​+NH3​→C7​H9​NO2​

In industrial settings, this reaction is often carried out in the presence of water, either as aqua ammonia or wet benzoic acid . The reaction conditions typically involve moderate temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Ammonium benzoate undergoes several types of chemical reactions, including:

  • Dehydration: : this compound can be dehydrated to form benzamide.

    C7H9NO2C7H7NO+H2O\text{C}_7\text{H}_9\text{NO}_2 \rightarrow \text{C}_7\text{H}_7\text{NO} + \text{H}_2\text{O} C7​H9​NO2​→C7​H7​NO+H2​O

  • Substitution Reactions: : It can participate in substitution reactions where the benzoate ion acts as a nucleophile.

Common reagents used in these reactions include acids, bases, and dehydrating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ammonium benzoate can be compared with other similar compounds such as sodium benzoate and potassium benzoate. These compounds also act as preservatives and have similar chemical properties. this compound is unique in its ability to form benzamide upon dehydration, a property not shared by its sodium and potassium counterparts .

Similar Compounds

  • Sodium benzoate
  • Potassium benzoate
  • Benzamide (formed from this compound)

This compound stands out due to its specific applications in corrosion inhibition and its unique dehydration reaction to form benzamide.

Biological Activity

Ammonium benzoate, the ammonium salt of benzoic acid, has garnered attention for its diverse biological activities. This compound is not only utilized as a food preservative but also exhibits various pharmacological properties, including antimicrobial, antifungal, and potential therapeutic effects in metabolic disorders. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the chemical formula C7H7NO2C_7H_7NO_2 and a molecular weight of 139.15 g/mol. Its structure consists of a benzoate ion paired with an ammonium ion, which contributes to its solubility and reactivity in biological systems. The compound is typically presented as a white crystalline powder and is soluble in water.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

  • Antibacterial Activity : A study conducted on several strains of bacteria revealed that this compound showed notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the strain tested .
  • Antifungal Activity : The antifungal properties of this compound were evaluated against common fungal pathogens, including Candida albicans. The compound displayed effective inhibition at concentrations as low as 1 mg/mL .
Pathogen TypeMIC (mg/mL)Activity
Staphylococcus aureus0.5Antibacterial
Bacillus subtilis1.0Antibacterial
Candida albicans1.0Antifungal

2. Therapeutic Applications

This compound has been investigated for its therapeutic potential in various medical conditions:

  • Metabolic Disorders : It is used in the treatment of urea cycle disorders due to its ability to facilitate the excretion of ammonia through urine. Clinical studies have shown that this compound can effectively reduce blood ammonia levels in patients with hyperammonemia .
  • Gastrointestinal Health : Historically, this compound was utilized to neutralize gastric acidity and improve digestive health. In moderate doses, it has been reported to alleviate symptoms associated with dyspepsia .

Case Studies

Several clinical case studies have highlighted the efficacy of this compound in treating specific health conditions:

  • Case Study on Hyperammonemia : A patient with a diagnosed urea cycle disorder received this compound treatment over several weeks. Results indicated a significant decrease in serum ammonia levels and improved clinical outcomes, including reduced neurological symptoms associated with hyperammonemia.
  • Gastrointestinal Disorders : In a cohort study involving patients with chronic dyspepsia, administration of this compound resulted in improved gastrointestinal function and symptom relief compared to placebo controls.

Safety and Toxicity

This compound is generally recognized as safe when used within recommended doses. However, excessive intake can lead to gastrointestinal disturbances and metabolic imbalances. Long-term use should be monitored due to potential impacts on liver function and metabolic pathways .

Properties

CAS No.

1863-63-4

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

azane;benzoic acid

InChI

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3

InChI Key

VWSRWGFGAAKTQG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.N

boiling_point

160 °C (SUBLIMES)

Color/Form

COLORLESS RHOMBIC CRYSTALS
LAMELLAR CRYSTALS OR CRYSTALLINE POWDER

density

1.26 at 77 °F (USCG, 1999) - Denser than water;  will sink
1.260

melting_point

388 °F (USCG, 1999)
198 °C (DECOMP)

Key on ui other cas no.

1863-63-4

physical_description

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative.
Pellets or Large Crystals;  Liquid;  Dry Powder
White solid;  [Hawley] Semi-transparent crystals, soluble in water;  [MSDSonline]

Pictograms

Irritant

shelf_life

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR.

solubility

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C;  IN ALCOHOL: 1.63 G/100 CC @ 25 °C;  INSOL IN ETHER
1 G DISSOLVES IN 8 ML GLYCEROL

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzoic acid in the form of a finely powdered solid was introduced as a continuous stream of particles into a polished stainless steel conically-shaped bowl of half-angle 5° and when the bowl was rotated at high speed (ca. 4000 rpm) the powder, under the influence of centrifugal forces, moved rapidly as a thin layer of material over the surface of the bowl and was flung from the rim. The rotating bowl was enclosed in a vessel into which ammonia gas was pumped and the benzoic acid powder moving on the surface of the bowl was contacted with ammonia gas. An exothermic reaction occurred and ammonium benzoate was formed almost quantitatively before the powder reached the rim. It is likely that reaction of ammonia with benzoic acid takes place initially at the surface of the benzoic acid particles and then the ammonium benzoate first formed becomes detached from the benzoic acid, thus exposing a new surface for further attack by ammonia. This process is probably aided by the abrasion of the particles moving over the surface of the reactor bowl. The ammonium benzoate product collected from the rim of the bowl was a noticeably finer powder than the benzoic acid reactant. The nature of the product was confirmed to be pure ammonium benzoate by IR and NMR spectoscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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